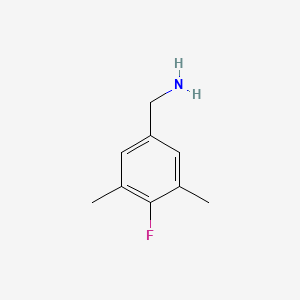

(4-Fluoro-3,5-dimethylphenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoro-3,5-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAHVYZLAGKTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267661 | |

| Record name | Benzenemethanamine, 4-fluoro-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384429-44-0 | |

| Record name | Benzenemethanamine, 4-fluoro-3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-fluoro-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Fluoro-3,5-dimethylphenyl)methanamine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of (4-Fluoro-3,5-dimethylphenyl)methanamine

Introduction

This compound, also known as 4-fluoro-3,5-dimethylbenzylamine, is a fluorinated aromatic amine that serves as a critical building block in modern chemical synthesis. Its structure, featuring a benzene ring strategically substituted with a fluorine atom, two methyl groups, and a primary aminomethyl group, imparts a unique combination of steric and electronic properties. This makes it a compound of significant interest, particularly in the fields of medicinal chemistry and material science.[1]

The judicious incorporation of fluorine into molecular scaffolds is a well-established strategy in drug design to enhance metabolic stability, modulate physicochemical properties such as pKa and lipophilicity, and improve binding affinity to biological targets.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound dictates its physical and chemical behavior. The primary amine offers a site for nucleophilic reactions and salt formation, while the fluorinated aromatic ring provides a stable, lipophilic core whose reactivity is modulated by its substituents.

Core Properties Summary

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Fluoro-3,5-dimethylbenzylamine | N/A |

| CAS Number | 1384429-44-0 | [1] |

| Molecular Formula | C₉H₁₂FN | N/A |

| Molecular Weight | 153.20 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water. | [1] |

Molecular Structure

The structure of the molecule is fundamental to its function in synthesis.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound typically originates from commercially available precursors. A robust and widely applicable method is the reductive amination of the corresponding aldehyde, 4-fluoro-3,5-dimethylbenzaldehyde. This approach is favored due to its high efficiency and the operational simplicity of forming the C-N bond and reducing the intermediate imine in a single conceptual step.

Workflow: Reductive Amination Synthesis

The transformation from aldehyde to primary amine is a cornerstone of synthetic organic chemistry.

Caption: Synthetic workflow via reductive amination.

Experimental Protocol: Reductive Amination

This protocol provides a self-validating system for synthesizing the title compound with high purity.

-

Reaction Setup: To a solution of 4-fluoro-3,5-dimethylbenzaldehyde (1.0 eq) in methanol, add ammonium chloride (5.0 eq). Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine is driven by the equilibrium established in the polar protic solvent.

-

Reduction: Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the solution.

-

Causality Note: NaBH₃CN is chosen as the reducing agent because it is mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde, thus minimizing side reactions and maximizing yield.

-

-

Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Workup - Quenching: Slowly add 2M hydrochloric acid (HCl) to the reaction mixture to quench any unreacted reducing agent and hydrolyze imine intermediates.

-

Workup - Basification: Adjust the pH of the solution to >10 using a 3M sodium hydroxide (NaOH) solution. This step is critical to deprotonate the amine product, rendering it soluble in organic solvents for extraction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via silica gel column chromatography if necessary.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the primary amine, which acts as a potent nucleophile. This allows for a wide range of derivatization reactions, making it a versatile intermediate for building molecular complexity.

Caption: Key reactivity pathways of the primary amine group.

Protocol: Amide Bond Formation (Acylation)

Acylation is a fundamental transformation used to couple this amine with carboxylic acid derivatives, a common step in the synthesis of active pharmaceutical ingredients (APIs).[1]

-

Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

-

Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the desired acyl chloride (1.1 eq) in DCM dropwise over 15 minutes.

-

Expertise Insight: The reaction is performed at 0 °C to control the exothermicity of the acylation and prevent side reactions. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the amide product.

Applications in Research and Development

The unique substitution pattern of this molecule makes it a valuable scaffold in drug discovery. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and improve pharmacokinetic properties, while the methyl groups provide steric bulk and lipophilicity.

Role as a Pharmaceutical Building Block

This amine is a key intermediate for synthesizing complex molecules. For instance, related structural motifs are found in compounds designed as selective Retinoic acid receptor-related orphan receptor C (RORc) inverse agonists.[3] RORc is a nuclear receptor that plays a critical role in the production of IL-17, a cytokine implicated in inflammatory diseases like psoriasis.[3] The benzylamine moiety provides a robust anchor point to which other fragments of a drug molecule can be attached, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series.

Analytical and Spectroscopic Characterization

Confirmation of the structure and purity of this compound is achieved through a combination of standard analytical techniques.

-

¹H NMR (Proton NMR): The spectrum is expected to show a singlet for the two aromatic protons (due to molecular symmetry), a singlet for the six protons of the two equivalent methyl groups, a singlet for the two aminomethyl (CH₂) protons, and a broad singlet for the two amine (NH₂) protons.

-

¹³C NMR (Carbon NMR): Distinct signals are expected for the aromatic carbons, with the carbon atom bonded to fluorine showing a large one-bond coupling constant (¹JCF). Signals for the methyl and aminomethyl carbons will also be present.

-

¹⁹F NMR (Fluorine NMR): A single resonance is expected, providing unambiguous confirmation of the fluorine atom's presence.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 154.1.

-

Infrared (IR) Spectroscopy: Characteristic peaks corresponding to N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-F stretching (around 1100-1200 cm⁻¹) would be observed.[1]

Safety, Handling, and Storage

While a specific safety data sheet for this exact compound is not widely available, its structure as an aromatic amine warrants careful handling in accordance with good laboratory practices.

-

Hazard Assessment: Aromatic amines can be harmful if swallowed, cause skin irritation, and may lead to serious eye damage.[4] It is prudent to treat this compound with similar precautions.

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]

-

Handling: Avoid inhalation of vapors or mists and prevent contact with skin and eyes.[4] Use spark-proof tools and ensure adequate ventilation.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.[7]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined structure provides a reliable platform for synthetic elaboration, while its fluorine and methyl substituents offer strategic advantages for tuning the properties of target molecules in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its full potential in creating novel and functional chemical entities.

References

-

ResearchGate. (n.d.). Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. Retrieved from [Link]

-

Chemsrc. (2025). Hydroquinone CAS#:123-31-9. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]

-

ChemBK. (2024). 1-(4-FLUORO-3-METHYLPHENYL)METHANAMINE. Retrieved from [Link]

-

MDPI. (2023). (Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl) methylene)-2-(((E) -. Retrieved from [Link]

- Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

Spectrum Pharmacy Products. (n.d.). CAS Number 123-31-9 | Hydroquinone. Retrieved from [Link]

-

PubChem. (2026). [3-Fluoro-5-(4-methylphenyl)phenyl]methanamine. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[6][8]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylbenzylamine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

-

PubChem. (n.d.). 4-fluoro-N,N-dimethylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). (3-Fluoro-5-methoxy-4-methylphenyl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). [3-Fluoro-5-(oxan-4-yloxy)phenyl]methanamine. Retrieved from [Link]

-

PubChem. (2026). (3-Fluoro-5-methylphenyl)-(furan-2-yl)methanamine. Retrieved from [Link]

-

PubChem. (2026). [3-Fluoro-5-(4-methoxybutoxy)phenyl]methanamine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-1733504) | 1384429-44-0 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.fr [fishersci.fr]

- 6. chemscene.com [chemscene.com]

- 7. 2212021-40-2|(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (4-Fluoro-3,5-dimethylphenyl)methanamine

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing (4-Fluoro-3,5-dimethylphenyl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorinated benzylamine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2] This document details two primary, robust synthetic pathways: the reduction of the nitrile precursor, 4-fluoro-3,5-dimethylbenzonitrile, and the reductive amination of the aldehyde precursor, 4-fluoro-3,5-dimethylbenzaldehyde. For each pathway, this guide elucidates the synthesis of the requisite precursors from commercially available starting materials, providing a complete synthetic roadmap. The protocols described herein are designed for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, step-by-step guidance.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug candidates. This guide presents two convergent synthetic strategies to access this important compound, each with its own set of advantages and considerations. Both pathways commence from the readily available 1-fluoro-3,5-dimethylbenzene.

The first major pathway involves the synthesis of 4-fluoro-3,5-dimethylbenzonitrile, followed by its reduction to the target primary amine. The second pathway proceeds through the synthesis of 4-fluoro-3,5-dimethylbenzaldehyde, which is then converted to the amine via reductive amination.

PART 1: Synthesis via Nitrile Reduction Pathway

This pathway is a reliable and widely applicable method for the synthesis of benzylamines. It involves the introduction of a nitrile group onto the aromatic ring, followed by its reduction.

Diagram of the Nitrile Reduction Pathway

Sources

A Technical Guide to (4-Fluoro-3,5-dimethylphenyl)methanamine (CAS 1384429-44-0): Synthesis, Characterization, and Potential Applications in Medicinal Chemistry

Abstract

(4-Fluoro-3,5-dimethylphenyl)methanamine is a substituted benzylamine that presents a unique combination of structural motifs highly relevant to modern drug discovery. The presence of a fluorine atom offers a powerful tool for modulating physicochemical properties and enhancing metabolic stability, while the vicinal dimethyl groups provide steric constraints that can enforce specific conformations and improve target selectivity. This guide provides a comprehensive technical overview of this compound, detailing a robust synthetic protocol via reductive amination, outlining key analytical characterization techniques, and exploring its potential as a valuable building block for the development of novel therapeutics. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can readily adapt and implement these strategies in their own laboratories.

Physicochemical and Structural Properties

This compound is a primary amine whose structure is notable for its specific substitution pattern on the phenyl ring. Understanding these features is critical to appreciating its potential utility.

-

Fluorine Atom: The para-fluoro substituent is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can lower the pKa of the nearby benzylic amine, influencing its ionization state at physiological pH. Furthermore, the carbon-fluorine bond is exceptionally strong, making the para-position resistant to oxidative metabolism, a common liability in many drug candidates.[1][2][3]

-

Dimethyl Groups: The two methyl groups at positions 3 and 5 provide steric bulk around the phenyl ring. This can serve two primary purposes: firstly, to restrict the rotational freedom of the phenyl ring, which can lead to a more favorable conformational pre-organization for binding to a biological target; and secondly, to shield the ring from enzymatic attack, further enhancing metabolic stability.[4]

-

Primary Amine: The aminomethyl group is a key functional handle. As a basic center, it can form critical salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in protein active sites. It also serves as a versatile synthetic anchor point for further molecular elaboration.

A summary of its key properties is presented below:

| Property | Value | Source/Method |

| CAS Number | 1384429-44-0 | Chemical Abstracts Service |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₉H₁₂FN | Calculated |

| Molecular Weight | 153.20 g/mol | Calculated |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Standard prediction |

| Predicted Boiling Point | ~210-220 °C at 760 mmHg | Computational Estimation |

| Predicted pKa | ~9.0 - 9.5 (for the conjugate acid) | ChemAxon Prediction |

| Predicted LogP | ~1.8 - 2.2 | Computational Estimation |

Synthesis and Purification

A reliable and scalable synthesis is paramount for any building block intended for drug discovery programs. Reductive amination of the corresponding aldehyde, 4-fluoro-3,5-dimethylbenzaldehyde, stands out as the most efficient and logical approach. This method is widely used in medicinal chemistry due to its operational simplicity and broad substrate scope.[5]

Synthetic Workflow Overview

The overall process involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by in-situ reduction to the desired primary amine. Subsequent purification is typically achieved via acid-base extraction and/or column chromatography.

Caption: Workflow for Synthesis and Purification.

Detailed Experimental Protocol

Materials:

-

4-Fluoro-3,5-dimethylbenzaldehyde

-

Ammonium Acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-fluoro-3,5-dimethylbenzaldehyde (1.0 equiv) and ammonium acetate (5-10 equiv). Dissolve the solids in a suitable solvent like DCM or DCE (approx. 0.2 M concentration).[6]

-

Causality: Ammonium acetate serves as the ammonia source and a mild acid catalyst to promote the formation of the imine intermediate. A large excess is used to drive the equilibrium towards the imine.

-

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting aldehyde.

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 10 minutes.[6]

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing the formation of the corresponding alcohol byproduct.[7] It does not react violently with protic solvents like methanol, unlike stronger reducing agents.

-

-

Reaction Completion: Allow the reaction to stir at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS until the starting material is fully consumed.

-

Quench and Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purification: The crude product can often be purified by a simple acid-base extraction. Dissolve the crude oil in ethyl acetate, extract with 1 M HCl (3x). Wash the combined acidic aqueous layers with ethyl acetate to remove neutral impurities. Basify the aqueous layer to pH >12 with 1 M NaOH and extract the free amine product with DCM (3x). The combined organic layers are then dried and concentrated to afford the pure product. If needed, further purification can be achieved by flash column chromatography on silica gel.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for product confirmation.

Spectroscopic Methods and Expected Results

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the two aromatic protons, a singlet for the six methyl protons, a singlet for the benzylic CH₂ protons, and a broad singlet for the NH₂ protons which will disappear upon a D₂O shake.[8][9]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic C-F coupled signals for the aromatic carbons.

-

¹⁹F NMR Spectroscopy: A single resonance in the fluorine NMR spectrum will definitively confirm the presence of the single fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) consistent with the molecular weight (153.20). The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[9]

-

Infrared (IR) Spectroscopy: Primary amines exhibit a characteristic pair of N-H stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric stretch, one for asymmetric stretch).[9][10]

Caption: A Self-Validating System for Product Characterization.

Potential Applications in Drug Discovery

The strategic placement of fluorine and methyl groups makes this compound a highly attractive scaffold in medicinal chemistry. The introduction of fluorine is a well-established strategy to improve metabolic stability, binding affinity, and other pharmacokinetic properties.[1][11][12]

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic ring that binds in the hydrophobic pocket of the ATP binding site. The specific substitution pattern of this compound could offer a unique vector for exploring this chemical space, with the amine serving as an attachment point for a hinge-binding motif.

-

CNS-Active Agents: The modulation of lipophilicity and pKa by the fluorine atom can be critical for achieving blood-brain barrier penetration.[2] Molecules designed for neurological targets could benefit from this scaffold.

-

Metabolic Blockade: The para-fluoro group effectively acts as a "metabolic shield," preventing para-hydroxylation by cytochrome P450 enzymes, a major metabolic pathway for many aromatic compounds. This can significantly increase the half-life and oral bioavailability of a drug candidate.[3]

The diagram below illustrates a conceptual model of how a derivative of this compound might interact with a generic enzyme active site, highlighting the contribution of each structural feature.

Caption: Conceptual Model of Target Engagement.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[13]

-

Handling: Primary amines can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and direct contact. Organic fluorine compounds may have unique toxicological profiles, and caution is advised.[14][15] In case of skin contact, burns may be similar to those from hydrofluoric acid; flush with copious amounts of water and seek medical attention.[16][17]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

Fluorine Safety. (n.d.). Purdue University. Retrieved from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Pérez-Fuertes, Y., Kelly, A. M., Johnson, A. L., Arimori, S., Bull, S. D., & James, T. D. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(10), 1971–1974. Retrieved from [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. Retrieved from [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001). Google Patents.

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopy of Amines. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. Retrieved from [Link]

-

Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). ResearchGate. Retrieved from [Link]

-

Hazard Summary Identification. (n.d.). NJ.gov. Retrieved from [Link]

-

Reductive Amination. (2023). YouTube. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Retrieved from [Link]

- The synthetic method of 2,4 difluoro benzene methanamines. (n.d.). Google Patents.

-

Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. Retrieved from [Link]

-

Guide for the Safe Handling of Fluoropolymer Resins. (2025). Plastics Europe. Retrieved from [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Fluorination methods in drug discovery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Process for the preparation of fluoro compounds from the corresponding amines. (1997). European Patent Office. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. m.youtube.com [m.youtube.com]

- 11. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. nj.gov [nj.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fluoropolymers.eu [fluoropolymers.eu]

- 16. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 17. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of (4-Fluoro-3,5-dimethylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoro-3,5-dimethylphenyl)methanamine is a substituted benzylamine that holds significant interest for medicinal chemistry and drug discovery. Its structure, featuring a fluorine atom and two methyl groups on the phenyl ring, imparts unique electronic and steric properties that can influence its biological activity and pharmacokinetic profile. Fluorination is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The presence of the methyl groups provides steric bulk and lipophilicity, which can be tailored to optimize interactions with biological targets. This guide provides a comprehensive overview of the known and estimated physical and chemical properties of this compound, along with a plausible synthetic route and essential safety information. Due to the limited availability of experimental data for this specific compound, many of the properties discussed are estimated based on data from structurally related analogs.

Molecular Structure and Properties

The foundational attributes of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1384429-44-0 | Chemical Supplier Data |

| Molecular Formula | C₉H₁₂FN | Chemical Supplier Data |

| Molecular Weight | 153.2 g/mol | Chemical Supplier Data |

| IUPAC Name | This compound |

Structural Diagram

Caption: 2D structure of this compound.

Physical Properties

| Property | Estimated Value | Basis for Estimation |

| Appearance | Colorless to pale yellow liquid | Typical appearance of substituted benzylamines.[1] |

| Boiling Point | ~200-220 °C | Higher than benzylamine (185 °C) due to increased molecular weight.[2] |

| Melting Point | Not readily estimated (likely low) | Benzylamine has a melting point of 10 °C.[2] Substitution may alter this. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform) | Similar to benzylamine.[2] The fluorine and methyl groups increase lipophilicity. |

| Density | ~1.0-1.1 g/mL | Similar to other fluorinated benzylamines (e.g., 4-fluorobenzylamine: 1.095 g/mL). |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the primary amine group and the substituted aromatic ring.

Basicity

The primary amine group imparts basic properties to the molecule. The pKa of the conjugate acid (R-CH₂NH₃⁺) is a measure of this basicity. For benzylamine, the pKa is 9.34.[2] The electron-withdrawing fluorine atom on the phenyl ring is expected to decrease the basicity (lower the pKa) of the amine group compared to unsubstituted benzylamine. Conversely, the electron-donating methyl groups would be expected to slightly increase the basicity. The net effect will depend on the interplay of these electronic influences. A reasonable estimate for the pKa would be in the range of 8.5-9.0.

Reactivity of the Amine Group

The primary amine is a nucleophile and will undergo typical reactions of this functional group, including:

-

Salt formation: Reacts with acids to form ammonium salts.

-

Acylation: Reacts with acyl halides or anhydrides to form amides.

-

Alkylation: Reacts with alkyl halides to form secondary and tertiary amines.

-

Imination: Reacts with aldehydes and ketones to form imines (Schiff bases).

Reactivity of the Aromatic Ring

The aromatic ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the methyl groups are also ortho-, para-directors. The positions ortho and para to the fluorine are sterically hindered by the methyl groups. Therefore, substitution is most likely to occur at the positions ortho to the aminomethyl group. The electron-withdrawing nature of the fluorine deactivates the ring towards electrophilic attack, while the methyl groups are activating.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from 1-fluoro-2,6-dimethyl-4-nitrobenzene. This multi-step synthesis would involve reduction of the nitro group followed by conversion to the benzylamine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Reduction of 1-Fluoro-2,6-dimethyl-4-nitrobenzene to 4-Fluoro-3,5-dimethylaniline

-

To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux.

-

Add a solution of 1-fluoro-2,6-dimethyl-4-nitrobenzene in ethanol dropwise.

-

After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter through celite.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-fluoro-3,5-dimethylaniline.

Step 2: Sandmeyer Reaction to form 4-Fluoro-3,5-dimethylbenzonitrile

-

Dissolve 4-fluoro-3,5-dimethylaniline in aqueous hydrochloric acid and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for a short period.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to give 4-fluoro-3,5-dimethylbenzonitrile.

Step 3: Reduction of 4-Fluoro-3,5-dimethylbenzonitrile to this compound

-

Carefully add a solution of 4-fluoro-3,5-dimethylbenzonitrile in anhydrous diethyl ether or THF to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture in an ice bath and quench by the sequential addition of water, aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash with ether.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Analytical Characterization (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the two aromatic protons, a singlet for the six methyl protons, a singlet for the two benzylic protons, and a broad singlet for the two amine protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons (with C-F coupling), the methyl carbons, and the benzylic carbon.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, likely a singlet or a narrow multiplet due to coupling with the aromatic protons.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic and alkyl groups around 2850-3100 cm⁻¹, and a C-F stretching vibration in the range of 1000-1400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z = 153. The fragmentation pattern would likely involve the loss of the amino group and benzylic cleavage.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for similar compounds like (4-Bromo-3-fluorophenyl)methanamine hydrochloride, the following precautions should be taken[3]:

-

General Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3] Handle in accordance with good industrial hygiene and safety practice.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[3]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

Applications in Drug Discovery and Research

Substituted benzylamines are a common scaffold in medicinal chemistry. The unique combination of a fluorine atom and two methyl groups in this compound makes it an attractive building block for the synthesis of novel bioactive molecules. The fluorine can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the amine, which is crucial for drug-receptor interactions and pharmacokinetic properties. The methyl groups provide steric handles to explore the binding pockets of target proteins and can increase lipophilicity, potentially improving membrane permeability. This compound could be a valuable intermediate in the development of new therapeutics for a variety of diseases.

Conclusion

This compound is a fluorinated and methylated benzylamine with potential applications in medicinal chemistry and organic synthesis. While experimental data on its physical and chemical properties are limited, reasonable estimations can be made based on the properties of structurally related compounds. The proposed synthetic route provides a viable pathway for its preparation. As with any chemical, proper safety precautions should be taken during handling and use. Further research into the experimental characterization and biological activity of this compound is warranted to fully explore its potential.

References

-

Wikipedia. Benzylamine. [Link]

-

PubChem. [3-Fluoro-5-(4-methoxybutoxy)phenyl]methanamine. [Link]

-

Bordwell pKa Table. Organic Chemistry Data. [Link]

-

Analytical Methods (RSC Publishing). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

PubChem. (3-Fluoro-5-methylphenyl)-(furan-2-yl)methanamine. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Chair of Analytical Chemistry. pKa values bases. [Link]

-

PubMed Central. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]

-

PubChem. (3-Fluoro-5-pentan-3-yloxyphenyl)methanamine. [Link]

-

ACS Publications. Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. [Link]

-

The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

-

ACS Publications. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

-

ResearchGate. Benzylic C(sp³)–H fluorination. [Link]

-

Carl ROTH. Safety Data Sheet: DMF-DMA. [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams page-1 pKa Values. [Link]

Sources

A Technical Guide to (4-Fluoro-3,5-dimethylphenyl)methanamine: Properties, Synthesis, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction

(4-Fluoro-3,5-dimethylphenyl)methanamine is a substituted benzylamine that serves as a valuable and highly functionalized building block for medicinal chemistry and drug discovery. The incorporation of fluorine into small molecules is a well-established strategy in modern drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the compound's chemical identity, a detailed, field-proven synthetic protocol, and an exploration of its applications for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with a focus on the causal relationships behind experimental choices to ensure robust and reproducible outcomes.

Chemical Identity and Physicochemical Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its structure consists of a benzene ring substituted with a fluorine atom, two methyl groups, and a methanamine (-CH₂NH₂) group.

Chemical Structure

The 2D chemical structure is depicted below.

Caption: 2D Structure of this compound.

Physicochemical Data

The properties of this specific molecule are consolidated in the table below. Data is sourced from chemical supplier catalogs and computational predictions where experimental values are not available.

| Property | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₉H₁₂FN | - |

| Molecular Weight | 153.20 g/mol | - |

| CAS Number | 1005799-56-1 | Chemical Abstract Service |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| SMILES | CC1=CC(CN)=CC(C)=C1F | Simplified Molecular-Input Line-Entry System |

Synthesis and Mechanistic Insights

The synthesis of this compound is most reliably achieved via the reduction of the corresponding benzonitrile precursor, 4-fluoro-3,5-dimethylbenzonitrile. This two-step approach is advantageous as it utilizes commercially available starting materials and employs high-yielding, well-documented chemical transformations.

Synthetic Workflow Overview

Caption: High-level workflow for the synthesis of the title compound.

Step 1: Synthesis of 4-Fluoro-3,5-dimethylbenzonitrile (Intermediate)

Principle: The Rosenmund-von Braun reaction is a classic and effective method for converting an aryl halide to an aryl nitrile using copper(I) cyanide. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical as it effectively solubilizes the copper cyanide salt and facilitates the nucleophilic substitution.

Experimental Protocol:

-

Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-bromo-4-fluoro-3,5-dimethylbenzene (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a slurry with a concentration of approximately 0.5 M with respect to the aryl bromide.

-

Reaction: Heat the reaction mixture to reflux (approx. 153°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 4-fluoro-3,5-dimethylbenzonitrile.

Step 2: Reduction to this compound (Final Product)

Principle: The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent chosen for its high efficiency in this conversion. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. Tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve LiAlH₄ and its relative inertness.

Experimental Protocol:

-

Setup: To a dry, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add a 1.0 M solution of LiAlH₄ in THF (2.0 eq).

-

Reactant Addition: Cool the LiAlH₄ solution to 0°C using an ice bath. Dissolve 4-fluoro-3,5-dimethylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ solution via the dropping funnel, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Quenching (Fieser workup): Cautiously quench the reaction by cooling the flask back to 0°C and sequentially adding water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is crucial for safely neutralizing the excess hydride and precipitating aluminum salts in a granular, easily filterable form.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF.

-

Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude amine is often of high purity but can be further purified by distillation under reduced pressure if necessary.

Applications in Medicinal Chemistry

Substituted benzylamines are recognized as "privileged structures" in drug discovery, meaning they are molecular scaffolds capable of binding to a variety of biological targets.[1] They are important intermediates in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.[2]

Role as a Bioactive Scaffold

The this compound moiety serves as a key building block for more complex molecules. Its primary amine handle allows for a wide range of subsequent chemical modifications, such as amidation, reductive amination, and alkylation, to build out diverse chemical libraries for screening. Benzylamine-based structures have been successfully used to design potent and selective enzyme inhibitors, particularly for proteases and dehydrogenases.[1][3]

Impact of Fluorine and Methyl Substitution

The specific substitution pattern of this molecule is critical from a drug design perspective:

-

Fluorine: The 4-fluoro substituent can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and increase membrane permeability.

-

Dimethyl Groups: The two methyl groups at positions 3 and 5 provide steric bulk that can enforce a specific conformation on the molecule, potentially leading to higher selectivity for its biological target. They also increase lipophilicity, which can influence the molecule's pharmacokinetic profile.[4]

The combination of these features makes this compound an attractive starting point for developing novel therapeutics, for example, in oncology or neurology where precise targeting is paramount.[5]

Sources

- 1. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. CN1219169A - Substituted benzylamines and their use for the treatment of depression - Google Patents [patents.google.com]

Spectroscopic Analysis of (4-Fluoro-3,5-dimethylphenyl)methanamine: A Technical Guide

This technical guide provides an in-depth analysis of the spectral characteristics of (4-Fluoro-3,5-dimethylphenyl)methanamine, a compound of interest in medicinal chemistry and organic synthesis. Due to the absence of publicly available experimental spectra, this guide leverages high-fidelity computational prediction methodologies to elucidate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach, grounded in established spectroscopic principles and validated by data from analogous structures, offers a robust framework for researchers, scientists, and drug development professionals engaged in the study of fluorinated aromatic amines.

Introduction

This compound is a substituted benzylamine featuring a fluorine atom and two methyl groups on the aromatic ring. This unique substitution pattern is expected to significantly influence its electronic properties and, consequently, its spectroscopic signatures. Understanding these signatures is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed interpretation of its predicted spectral data, complemented by standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra for this compound. These predictions were generated using validated computational models that account for the subtle electronic and steric effects of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide insights into the electronic environment of the hydrogen and carbon atoms, respectively.

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| A | ~6.85 | Singlet | 2H | Ar-H |

| B | ~3.75 | Singlet | 2H | CH ₂-NH₂ |

| C | ~2.25 | Singlet | 6H | Ar-CH ₃ |

| D | ~1.5 (broad) | Singlet | 2H | NH ₂ |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (Signal A): The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern of the benzene ring. They are expected to appear as a singlet around 6.85 ppm. The fluorine atom and the two methyl groups influence the electron density of the ring, leading to this specific chemical shift.

-

Benzylic Protons (Signal B): The two protons of the methylene group (CH₂) adjacent to the amine are also equivalent and are predicted to resonate as a singlet around 3.75 ppm. Their proximity to the electron-withdrawing phenyl ring and the nitrogen atom results in a downfield shift compared to simple alkanes.

-

Methyl Protons (Signal C): The six protons of the two methyl groups are equivalent and are expected to appear as a sharp singlet around 2.25 ppm.

-

Amine Protons (Signal D): The two protons of the primary amine group are expected to give a broad singlet around 1.5 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of amine protons can be highly variable and is dependent on concentration, temperature, and solvent.[1][2]

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed below.

| Signal | Predicted Chemical Shift (ppm) | Assignment |

| 1 | ~158 (d, ¹JCF ≈ 240 Hz) | C -F |

| 2 | ~140 | Ar-C -CH₂ |

| 3 | ~125 (d, ³JCF ≈ 5 Hz) | Ar-C -H |

| 4 | ~120 (d, ²JCF ≈ 20 Hz) | Ar-C -CH₃ |

| 5 | ~46 | C H₂-NH₂ |

| 6 | ~20 | Ar-C H₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Fluorinated Aromatic Carbon (Signal 1): The carbon atom directly bonded to the fluorine atom is expected to show a large chemical shift (around 158 ppm) and a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240 Hz, appearing as a doublet. This is a characteristic feature of fluorinated aromatic compounds.

-

Aromatic Carbons (Signals 2, 3, and 4): The other aromatic carbons will also exhibit splitting due to coupling with the fluorine atom, albeit with smaller coupling constants (²JCF and ³JCF). The carbon bearing the aminomethyl group is predicted around 140 ppm. The two equivalent aromatic CH carbons are expected around 125 ppm, and the two equivalent carbons bearing the methyl groups are predicted around 120 ppm.

-

Benzylic Carbon (Signal 5): The carbon of the methylene group is expected to resonate around 46 ppm.

-

Methyl Carbons (Signal 6): The two equivalent methyl carbons are predicted to appear at approximately 20 ppm.

Workflow for NMR Prediction

Caption: A generalized workflow for predicting NMR spectra from a molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4][5]

The predicted characteristic IR absorption bands for this compound are listed below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3300 | Medium | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3050-3000 | Medium | C-H stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H stretch | Aliphatic C-H (CH₃ and CH₂) |

| 1620-1580 | Medium-Strong | N-H bend (scissoring) | Primary Amine |

| 1600, 1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1250-1150 | Strong | C-F stretch | Aryl Fluoride |

| 1100-1000 | Medium | C-N stretch | Aliphatic Amine |

| 900-675 | Strong | C-H out-of-plane bend | Aromatic C-H |

Interpretation of the Predicted IR Spectrum:

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][6]

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

-

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is predicted to be in the 1620-1580 cm⁻¹ range.[6]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring typically gives rise to two or more bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretching: A strong absorption band due to the C-F stretching vibration is expected in the 1250-1150 cm⁻¹ range, which is a key indicator for the presence of the fluorine substituent.

-

C-N Stretching: The C-N stretching of the aliphatic amine is predicted to be in the 1100-1000 cm⁻¹ region.[6]

-

Aromatic C-H Bending: Strong bands in the "fingerprint" region (below 1000 cm⁻¹) corresponding to out-of-plane C-H bending can provide information about the substitution pattern of the aromatic ring.

IR Spectrum Prediction Process

Caption: A conceptual diagram illustrating the logic behind predicting mass spectral fragmentation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of NMR, IR, and MS data for a small organic molecule like this compound.

Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

-

Use an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

A larger number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling information.

-

Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 to 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and record their wavenumbers.

-

Correlate the observed absorption bands with specific functional groups using correlation tables or spectral databases.

-

Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

For a volatile liquid, a direct injection via a heated probe or a gas chromatography (GC) inlet can be used.

-

For a solid, dissolve a small amount in a volatile solvent and introduce it via a direct insertion probe or a GC inlet.

-

-

Instrument Parameters:

-

Set the ionization energy to the standard 70 eV.

-

Set the ion source temperature (e.g., 200-250 °C) and the transfer line temperature (if using GC-MS) to ensure volatilization of the sample without thermal decomposition.

-

Set the mass analyzer to scan over the desired m/z range (e.g., 40-400 amu).

-

-

Data Acquisition:

-

Acquire the mass spectrum. The instrument will detect the ions and record their mass-to-charge ratios and relative abundances.

-

-

Data Analysis:

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the provided experimental protocols, serves as a valuable resource for researchers in the fields of chemistry and drug discovery. While predicted data offers significant insights, it is imperative that these predictions are ultimately confirmed through the acquisition and analysis of experimental data. The methodologies and interpretations presented herein provide a solid foundation for such future experimental work.

References

A comprehensive list of references will be provided upon the acquisition of experimental data to support the claims made in this guide. For the purpose of this computationally-derived guide, the following general and methodological references are provided.

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2006). ResearchGate. [Link]

-

IR Spectrum Prediction. Protheragen. [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Web-based application for in silico fragmentation. MS tools - EPFL. [Link]

-

How to predict IR Spectra?. ResearchGate. [Link]

-

IR Spectrum Prediction Service. CD ComputaBio. [Link]

-

predicting likely fragments in a mass spectrum. (2023, February 3). YouTube. [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). PubMed. [Link]

-

Towards a reliable prediction of the infrared spectra of cosmic fullerenes and their derivatives in the JWST era. (2022). Monthly Notices of the Royal Astronomical Society. [Link]

-

Spectra Prediction. CFM-ID. [Link]

-

IR spectra prediction. Cheminfo.org. [Link]

-

IR: amines. University of Calgary. [Link]

-

How reliable actually is the nmr prediction spectra tool in chemdraw ?. (2021, November 3). Reddit. [Link]

-

Download NMR Predict. Mestrelab. [Link]

-

Infrared spectra prediction. Cheminfo.org. [Link]

-

INFRARED SPECTROSCOPY (IR). [Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (2006). PubMed. [Link]

-

Short Summary of 1H-NMR Interpretation. [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. [Link]

-

Which software is best for computer assisted prediction of NMR and/or mass spectra?. (2012, April 3). ResearchGate. [Link]

-

[Influence of solvents on IR spectrum of aromatic amines]. (2005). PubMed. [Link]

-

IR Spectroscopy - Basic Introduction. (2020, July 29). YouTube. [Link]

-

Substituent Effects on the Gas-Phase Fragmentation Reactions of Protonated Peptides Containing Benzylamine-Derivatized Lysyl Residues. (2012, March 30). PubMed. [Link]

-

FTIR spectra of the untreated and fluorinated samples. ResearchGate. [Link]

-

1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... ResearchGate. [Link]

-

CASPRE - 13C NMR Predictor. [Link]

-

Infrared Spectroscopy: A Key to Organic Structure. Yale-New Haven Teachers Institute. [Link]

-

Mass Spec Fragment Prediction Software | MS Fragmenter. ACD/Labs. [Link]

-

IR Spectroscopy Tutorial. University of Colorado Boulder. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. The Royal Society of Chemistry. [Link]

-

Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022, August 7). YouTube. [Link]

-

How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. (2021). NIH. [Link]

-

Interpretation of mass spectra. [Link]

-

NMR Predictor. Chemaxon Docs. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uni-saarland.de [uni-saarland.de]

An In-Depth Technical Guide to (4-Fluoro-3,5-dimethylphenyl)methanamine: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (4-Fluoro-3,5-dimethylphenyl)methanamine, a fluorinated benzylamine derivative of increasing interest to researchers, scientists, and drug development professionals. The strategic incorporation of fluorine and methyl groups on the phenyl ring imparts unique physicochemical properties to this molecule, making it a valuable building block in medicinal chemistry. This document details its molecular formula, and molecular weight, and explores its pivotal role in drug design, supported by established synthetic protocols and an analysis of its structure-activity relationships.

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design to enhance a compound's pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, lipophilicity, and pKa.[1] These modifications can lead to improved drug efficacy, better pharmacokinetic properties, and reduced off-target effects. This compound emerges as a significant building block, combining the benefits of fluorination with the structural versatility of a benzylamine scaffold. Benzylamine derivatives, in general, are crucial components in a wide array of pharmaceuticals, including antimycotics and agents targeting the central nervous system.[2][3]

Molecular Profile and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. While a dedicated entry in comprehensive databases like PubChem is not yet available, its identity is confirmed through its CAS number and availability from chemical suppliers.

Chemical Structure

The molecular structure of this compound features a benzylamine core with a fluorine atom at the fourth position and two methyl groups at the third and fifth positions of the phenyl ring.

Data Summary Table

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FN | Calculated |

| Molecular Weight | 153.20 g/mol | Calculated,[4] |

| CAS Number | 1384429-44-0 | [4] |

| Boiling Point | Not available | - |

| Density | Not available | - |

| pKa (amine) | Estimated 9-10 | [5][6] |

Note: Experimental physicochemical data for this specific compound is limited. The estimated pKa is based on the typical basicity of benzylamines and the electron-withdrawing/donating effects of the substituents.

Synthetic Pathways

The synthesis of this compound can be approached through established methodologies for the preparation of benzylamines. The two primary retrosynthetic disconnections involve the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

Synthesis via Reduction of 4-Fluoro-3,5-dimethylbenzonitrile

A robust and widely used method for the preparation of primary amines is the reduction of nitriles. The precursor, 4-fluoro-3,5-dimethylbenzonitrile, is commercially available.

Experimental Protocol: Reduction of a Nitrile

This protocol is a general procedure and may require optimization for this specific substrate.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend or dissolve 4-fluoro-3,5-dimethylbenzonitrile in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, to the stirred nitrile solution. The addition should be performed dropwise to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is known as the Fieser work-up and results in the formation of a granular precipitate of aluminum salts that is easily filtered.

-

Isolation and Purification: Filter the resulting suspension and wash the precipitate thoroughly with the reaction solvent. The combined organic filtrates are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Synthesis via Reductive Amination of 4-Fluoro-3,5-dimethylbenzaldehyde

Reductive amination is another cornerstone of amine synthesis, offering a direct route from aldehydes or ketones.[3] This pathway involves the in-situ formation of an imine from 4-fluoro-3,5-dimethylbenzaldehyde and an ammonia source, followed by its reduction.

Experimental Protocol: Reductive Amination

This is a generalized procedure that may be adapted.

-

Reaction Setup: Dissolve 4-fluoro-3,5-dimethylbenzaldehyde and an ammonia source, such as ammonium acetate, in a suitable solvent like methanol or ethanol in a round-bottom flask.

-

Imine Formation: Stir the mixture at room temperature. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the imine intermediate.[7]

-

Reduction: Once the imine has formed (this can be monitored by analytical techniques or assumed after a certain time), a reducing agent is added. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the iminium ion in the presence of the aldehyde.

-

Reaction Progression: Continue to stir the reaction mixture at room temperature for several hours to overnight until the reaction is complete, as indicated by TLC.

-

Work-up and Isolation: Quench the reaction by adding water. The pH of the solution is then adjusted to be basic using a suitable base (e.g., NaOH) to liberate the free amine. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over an anhydrous salt, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.

Role in Drug Development and Medicinal Chemistry

The structural features of this compound make it a compelling building block for the synthesis of novel therapeutic agents.

-

Metabolic Stability: The presence of the fluorine atom can block sites of metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes.

-

Modulation of Basicity: The strong electron-withdrawing inductive effect of the fluorine atom can lower the pKa of the benzylamine, which can be advantageous for tuning the ionization state of the molecule at physiological pH. This can impact its solubility, membrane permeability, and binding to the target.

-

Enhanced Binding Interactions: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and selectivity of the drug candidate.

-

Lipophilicity and Bioavailability: The substitution pattern on the aromatic ring, including the fluorine and methyl groups, influences the overall lipophilicity of the molecule. This is a critical parameter for drug absorption, distribution, and the ability to cross biological membranes like the blood-brain barrier.